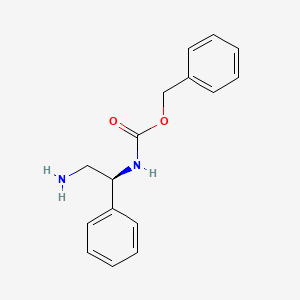

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-[(1S)-2-amino-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUKXDDEPPBPSY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Abstract: This guide provides a comprehensive overview of the synthetic pathways for preparing (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a valuable chiral building block in pharmaceutical development.[1] It is intended for researchers, scientists, and drug development professionals. The document details two primary, field-proven synthesis routes starting from the readily available chiral precursor, (S)-phenylalanine. Each pathway is elaborated with mechanistic insights, step-by-step experimental protocols, and a discussion of the strategic choices behind the methodologies.

Introduction and Strategic Overview

This compound, also known as Cbz-(S)-phenylalaninol, is a crucial intermediate in the synthesis of various biologically active molecules, including HIV protease inhibitors.[2] Its stereochemical integrity is paramount for the efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound hinges on two key transformations starting from (S)-phenylalanine: the reduction of the carboxylic acid to a primary alcohol and the protection of the primary amine.

The challenge lies in performing these transformations efficiently while preserving the stereocenter. Direct reduction of the amino acid is often complicated by the presence of both the amine and carboxylic acid groups, which can lead to undesired side reactions or require harsh reducing agents that may not be compatible with other functional groups. Therefore, a strategic approach involving the protection of the amine group prior to reduction is generally favored.

This guide will focus on two robust and widely adopted synthetic strategies:

-

Pathway A: Protection of the amino group of (S)-phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by reduction of the carboxylic acid.

-

Pathway B: Reduction of the carboxylic acid of (S)-phenylalanine to afford (S)-phenylalaninol, followed by selective protection of the resulting primary amine with a Cbz group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the logical bond disconnections that lead back to the starting material, (S)-phenylalanine. The primary disconnection is the carbamate bond, which points to (S)-2-amino-1-phenylethanol and a Cbz protecting group source. The second key disconnection is the carbon-oxygen bond of the primary alcohol, which leads back to the carboxylic acid of the parent amino acid.

Caption: Retrosynthetic analysis of the target compound.

Pathway A: Amine Protection Followed by Reduction

This pathway is often preferred due to the high yields and crystallinity of the intermediate, N-Cbz-(S)-phenylalanine, which facilitates purification.[3] The Cbz group is robust and stable under the conditions required for the subsequent reduction step.[4]

Step 1: N-Protection of (S)-Phenylalanine

The first step involves the protection of the amino group of (S)-phenylalanine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This reaction is typically performed in an aqueous basic solution.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The amino group of phenylalanine, deprotonated under basic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group forms the stable carbamate linkage. The base (e.g., NaHCO₃, Na₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]

Caption: N-Protection of (S)-Phenylalanine.

Experimental Protocol: Synthesis of N-Cbz-(S)-Phenylalanine[6]

-

Dissolve (S)-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) in a flask cooled in an ice bath.

-

With vigorous stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of N-Cbz-(S)-phenylalanine will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of high purity and can be used in the next step without further purification.

Step 2: Reduction of N-Cbz-(S)-Phenylalanine

The carboxylic acid of N-Cbz-(S)-phenylalanine is then reduced to the corresponding primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., BH₃·THF, BH₃·DMS) or lithium aluminum hydride (LiAlH₄). Borane reagents are generally preferred as they are chemoselective for carboxylic acids in the presence of the carbamate.

Mechanism: Borane (BH₃) coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery. A series of hydride transfers and subsequent hydrolysis of the resulting borate ester yields the primary alcohol.

Caption: Reduction of N-Cbz-(S)-Phenylalanine.

Experimental Protocol: Synthesis of this compound

-

Suspend N-Cbz-(S)-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Add a solution of borane-THF complex (approx. 2.0-3.0 eq of BH₃) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash successively with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the final product as a white solid.[2]

| Parameter | Step 1: N-Protection | Step 2: Reduction |

| Starting Material | (S)-Phenylalanine | N-Cbz-(S)-Phenylalanine |

| Key Reagents | Benzyl Chloroformate, NaHCO₃ | Borane-THF complex |

| Solvent | Water/Dioxane | Anhydrous THF |

| Typical Yield | >90% | 85-95% |

| Purification | Acidification/Precipitation | Recrystallization/Chromatography |

Pathway B: Reduction Followed by Amine Protection

An alternative strategy involves the initial reduction of (S)-phenylalanine to (S)-phenylalaninol, followed by selective N-protection. This pathway can be advantageous if the unprotected amino alcohol is commercially available or if a different N-protecting group is desired in a multi-step synthesis.

Step 1: Reduction of (S)-Phenylalanine

The direct reduction of (S)-phenylalanine to (S)-phenylalaninol is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a high-boiling ether solvent such as THF.

Mechanism: The highly reactive LiAlH₄ reduces the carboxylic acid to the primary alcohol. The reaction is not chemoselective and will readily reduce other carbonyl-containing functional groups. Careful control of the reaction conditions is necessary.

Caption: Reduction of (S)-Phenylalanine.

Experimental Protocol: Synthesis of (S)-Phenylalaninol[7]

-

Carefully add (S)-phenylalanine (1.0 eq) portion-wise to a stirred suspension of LiAlH₄ (approx. 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ using the Fieser workup procedure: sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-phenylalaninol, which is often used in the next step without further purification.

Step 2: N-Protection of (S)-Phenylalaninol

The final step is the selective N-protection of (S)-phenylalaninol with benzyl chloroformate to yield the target compound. The conditions are similar to the N-protection of the parent amino acid.

Caption: N-Protection of (S)-Phenylalaninol.

Experimental Protocol: Synthesis of this compound

-

Dissolve (S)-phenylalaninol (1.0 eq) in a mixture of an organic solvent (e.g., dichloromethane or THF) and aqueous sodium bicarbonate solution.

-

Cool the biphasic mixture to 0 °C and add benzyl chloroformate (1.05 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as described in Pathway A.

Purification and Characterization

Purification: The final product, this compound, is a white crystalline solid.[2] Recrystallization from a solvent system like ethyl acetate/hexanes is a highly effective method for obtaining material of high purity. For less pure samples, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: A sharp melting point range is indicative of high purity (literature value: 92-95 °C).[2]

-

Optical Rotation: To confirm the retention of stereochemistry.[2]

-

Chiral HPLC: To determine the enantiomeric excess (e.e.).

Safety Considerations

-

Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Borane-THF Complex (BH₃·THF): Is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere, and quenching should be performed slowly at low temperatures.

-

Lithium Aluminum Hydride (LiAlH₄): Is extremely reactive with water and can ignite in moist air. It must be handled under a strictly anhydrous, inert atmosphere. The quenching procedure must be performed with extreme caution.

-

All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved from (S)-phenylalanine through two primary pathways. Pathway A (Protect-then-Reduce) is often favored for its operational simplicity, high yields, and the ease of purification of the crystalline N-Cbz intermediate. Pathway B (Reduce-then-Protect) is a viable alternative, particularly when (S)-phenylalaninol is readily available. The choice of pathway will depend on factors such as starting material availability, scale, and the specific requirements of the overall synthetic campaign. Both methods, when executed with care, provide access to this important chiral building block in high yield and purity.

References

- Vertex AI Search. (n.d.). Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC - NIH.

- ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.

- Chongqing Chemdad Co., Ltd. (n.d.). (S)-Cbz-Phenylalaninol.

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- PubChem. (n.d.). phenylalaninol, (S)-.

- Google Patents. (n.d.). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ChemInform. (1997). ChemInform Abstract: Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol.

- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 130406-36-9].

- ChemicalBook. (2025). N-Cbz-L-Phenylalanine.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

Sources

- 1. This compound [myskinrecipes.com]

- 2. (S)-Cbz-Phenylalaninol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 7. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester (CAS No: 130406-36-9) is a chiral intermediate of significant interest to the pharmaceutical and organic synthesis sectors.[1] Its stereospecific structure, featuring a protected amine and a primary amine, makes it a valuable building block for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, applications in synthetic chemistry, and essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and process development applications.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a chiral center, a benzyloxycarbonyl (Cbz) protecting group, and a primary amine—dictate its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source(s) |

| CAS Number | 130406-36-9 | [2][3][4] |

| IUPAC Name | Benzyl ((1S)-2-amino-1-phenylethyl)carbamate | N/A |

| Common Synonyms | (S)-N-Cbz-2-amino-1-phenylethylamine | [5] |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [2] |

| Molecular Weight | 270.33 g/mol | [2][6] |

| SMILES | NCNC(=O)OCc1ccccc1 | [4] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of a compound are critical for determining its suitability for specific reaction conditions, purification techniques, and formulation processes.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Remarks |

| Appearance | Not specified in reviewed literature. Related carbamates are typically off-white to light beige powders or flakes.[7] | Visual inspection is the primary method of determination. |

| Melting Point | Not reported in reviewed literature. | Differential Scanning Calorimetry (DSC) is the standard method for accurate determination. |

| Solubility | Not quantitatively reported. Expected to have low solubility in water and good solubility in organic solvents like methanol, chloroform, and ethyl acetate due to the presence of two phenyl rings and the carbamate structure.[7] | Solubility is a critical parameter for reaction solvent selection and purification. |

| Storage | Store at room temperature.[1] | Should be stored in a cool, dry, well-ventilated area.[7] |

Spectroscopic Profile

While specific spectra are proprietary to the manufacturer, the expected spectroscopic characteristics can be inferred from the structure:

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, methylene protons of the benzyl and ethyl groups, and the methine proton at the chiral center. The protons of the two amine groups will also be present, with their chemical shifts dependent on the solvent used.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight (270.33 g/mol ).[2][8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands indicative of N-H stretching from the amine and carbamate groups, C=O stretching of the carbamate, and C-H stretching from the aromatic and aliphatic components.[8]

Analytical Methodologies: Ensuring Identity and Purity

A robust analytical workflow is essential to verify the identity, purity, and stereochemical integrity of the compound. The choice of technique is dictated by the property being measured and the nature of the molecule itself.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of the title compound, adapted from established methodologies for similar aromatic carbamates.[9] The principle of reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, is ideal for retaining and separating this moderately polar compound from potential impurities.

Objective: To determine the purity of this compound by percentage area.

Instrumentation & Materials:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobic interactions with the phenyl groups of the analyte.

-

Mobile Phase A: Water with 0.1% Formic Acid. The acid is added to protonate silanol groups on the stationary phase, reducing peak tailing, and to ensure the amine groups on the analyte are protonated for consistent interaction.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Standard: A certified reference standard of the compound, if available.

Methodology:

-

System Equilibration: Equilibrate the column with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Gradient Elution:

-

Time 0-20 min: Linear gradient from 50% B to 95% B.

-

Time 20-25 min: Hold at 95% B.

-

Time 25-26 min: Linear gradient from 95% B back to 50% B.

-

Time 26-30 min: Hold at 50% B for re-equilibration.

-

-

Injection: Inject 10 µL of the prepared sample solution.

-

Detection: Monitor the eluent at a wavelength of 254 nm, where the phenyl groups exhibit strong UV absorbance.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Role in Asymmetric Synthesis and Drug Development

The primary value of this compound lies in its application as a chiral synthon.[1] Its structure is pre-designed for use in complex, multi-step syntheses where stereochemical control is paramount.

-

Chiral Building Block: The (S)-configuration at the C1 position allows for the construction of stereospecific molecules, which is critical for drug efficacy and reducing off-target side effects.[1]

-

Orthogonal Protection: The molecule possesses two distinct amine functionalities. The secondary amine is protected by a benzyloxycarbonyl (Cbz) group, while the primary amine remains free. This orthogonal protection scheme enables selective reaction at the primary amine without affecting the Cbz-protected amine. The Cbz group can be selectively removed later in a synthetic sequence via catalytic hydrogenation. This strategy is fundamental in peptide synthesis and the construction of complex nitrogen-containing molecules.[1][7]

Safety, Handling, and Storage

While some safety data sheets indicate that a full toxicological profile has not been established, standard precautions for handling chemical reagents should be strictly followed.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[11]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a full-face particle respirator approved by NIOSH (US) or CEN (EU).[10][11]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water.[10]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

-

In all cases of exposure or concern, consult a physician and show them the Safety Data Sheet.[10]

-

-

Handling and Storage:

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its stereochemistry and orthogonally protected functional groups. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is crucial for its effective application in the synthesis of high-value, enantiopure pharmaceutical compounds. Adherence to standard safety and handling protocols is mandatory to ensure safe laboratory practice.

References

- This compound Product Description. ChemicalBook.

- This compound | 130406-36-9. ChemicalBook.

- This compound [CAS: 130406-36-9]. Ivy Fine Chemicals.

- This compound. ChemicalBook.

- (2-AMINO-2-PHENYL-ETHYL)

- Benzyl carbam

- This compound. MySkinRecipes.

- (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester. J&W Pharmlab.

- MSDS of (2-aMino-2-phenyl-ethyl)-carbamic acid benzyl ester. Capot Chemical Co., Ltd.

- Carbamic acid, phenyl-, ethyl ester. SIELC Technologies.

- Carbamyl Benzyl Ester | 621-84-1. SynThink Research Chemicals.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 130406-36-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 130406-36-9 [chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound CAS#: 130406-36-9 [amp.chemicalbook.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. grokipedia.com [grokipedia.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Carbamic acid, phenyl-, ethyl ester | SIELC Technologies [sielc.com]

- 10. capotchem.cn [capotchem.cn]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: A Key Chiral Intermediate

This guide provides a comprehensive technical overview of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a crucial chiral building block for the pharmaceutical industry. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's identifiers, physicochemical properties, synthesis, and analytical characterization. The methodologies presented are grounded in established chemical principles to provide actionable insights for laboratory and process scale-up applications.

Core Compound Identification and Properties

This compound, also known as (S)-N-Cbz-1-phenyl-1,2-ethanediamine, is a mono-protected diamine. The strategic placement of the carboxybenzyl (Cbz) protecting group on the benzylic amine leaves the primary amine available for subsequent synthetic transformations. This chiral intermediate is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.[1]

Chemical Identifiers

A precise identification of chemical compounds is fundamental for regulatory compliance, safety, and scientific reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 130406-36-9 | [2] |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [2] |

| Molecular Weight | 270.33 g/mol | [2] |

| MDL Number | MFCD09260584 | [1][2] |

| Synonyms | benzyl (S)-(2-amino-1-phenylethyl)carbamate, (S)-N-Cbz-1-phenyl-1,2-ethanediamine |

Physicochemical Properties

While experimentally determined data for this specific compound is sparse in public literature, the following table outlines key computed and expected properties critical for experimental design, such as solvent selection, reaction temperature, and purification strategies.

| Property | Value / Expected Range | Significance in Research & Development |

| Physical Form | Expected to be a solid at room temperature. | Influences handling, storage, and dissolution procedures. |

| Melting Point | Not consistently reported; requires experimental determination. | A key indicator of purity. A sharp melting point range suggests high purity. |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Low solubility in water. | Crucial for selecting appropriate reaction and purification solvents. |

| Storage | Store at room temperature.[1] | Ensures long-term stability and prevents degradation. |

Synthesis and Mechanistic Considerations

The synthesis of this compound presents a classic chemoselectivity challenge: the selective protection of one of two distinct amine groups in the starting material, (S)-1-phenylethane-1,2-diamine. The primary amine is more nucleophilic than the secondary benzylic amine due to steric hindrance around the latter. However, achieving high selectivity for mono-protection requires carefully controlled reaction conditions.

The foundational principle for this synthesis is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions to form a stable carbamate.[3][4] For selective mono-protection of a diamine, a common strategy involves the protonation of the more basic amine, effectively masking it and directing the electrophile to the desired position.[5][6]

Proposed Synthesis Workflow

The following protocol is a representative, field-proven method for the selective N-protection of diamines, adapted for this specific target molecule. This self-validating system includes in-process checks to ensure the desired outcome.

Objective: To synthesize this compound from (S)-1-phenylethane-1,2-diamine.

Core Reaction: (S)-1-phenylethane-1,2-diamine + Benzyl Chloroformate → this compound

Step-by-Step Protocol:

-

Dissolution & Cooling: Dissolve (S)-1-phenylethane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mixture is critical to control the exothermic reaction and minimize the formation of the di-protected byproduct.

-

Slow Addition of Reagent: Add benzyl chloroformate (Cbz-Cl) (0.95-1.0 equivalents) dropwise to the stirred solution over 1-2 hours. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 equivalent) should be included in the reaction mixture to scavenge the HCl byproduct. Causality: The slow addition of the limiting reagent (Cbz-Cl) ensures that its concentration remains low, favoring mono-substitution. The base is essential to neutralize the generated acid, which would otherwise protonate the free amine, rendering it unreactive.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours at 0 °C to room temperature. Trustworthiness: Continuous monitoring is a self-validating step. The reaction should be quenched only after the complete consumption of the starting diamine is observed, preventing unreacted starting material from complicating purification.

-

Work-up & Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality: The bicarbonate wash removes any remaining acidic species. The water and brine washes remove water-soluble byproducts and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Causality: Column chromatography is necessary to separate the desired mono-protected product from any unreacted starting material and the di-protected byproduct.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and for monitoring reaction progress. Due to the presence of the phenyl and benzyl groups, the compound has a strong UV chromophore, making UV detection highly effective.

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

-

Gradient Example: Start at 10% ACN, ramp to 90% ACN over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Rationale: Reverse-phase HPLC is ideal for separating organic molecules of moderate polarity. The acidic modifier (TFA or FA) ensures sharp peak shapes by protonating any free amine groups. A gradient elution is necessary to effectively elute the starting material, product, and any more nonpolar byproducts like the di-Cbz protected species.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Multiple signals between 7.20-7.40 ppm, integrating to 10 protons (from both the phenyl and benzyl rings).

-

Benzyl CH₂: A singlet around 5.10 ppm, integrating to 2 protons.

-

Benzylic CH: A multiplet near 4.5-4.7 ppm, integrating to 1 proton.

-

Methylene CH₂: Two distinct multiplets corresponding to the two diastereotopic protons of the -CH₂-NH₂ group.

-

Amine Protons (NH and NH₂): Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbon: A signal around 156-158 ppm.

-

Aromatic Carbons: Multiple signals in the 127-140 ppm region.

-

Benzyl CH₂ Carbon: A signal around 67 ppm.

-

Benzylic CH Carbon: A signal around 55-60 ppm.

-

Methylene CH₂ Carbon: A signal around 45-50 ppm.

Note: The exact chemical shifts can vary based on the solvent and concentration.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable technique.

-

Expected Ion: [M+H]⁺ = 271.14 m/z

-

Significance: This provides definitive confirmation of the molecular formula and serves as a quick identity check during reaction monitoring or final product analysis.

Analytical Workflow Diagram

Caption: A typical analytical workflow for compound characterization.

Applications in Drug Development

This compound serves as a valuable chiral synthon. The Cbz-protected benzylic amine provides robust protection during subsequent chemical modifications at the primary amine terminus.[1][4] After the desired modifications are complete, the Cbz group can be efficiently removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are generally mild and high-yielding, liberating the secondary amine without affecting other functional groups.[3] This strategic protection and deprotection sequence is fundamental to the construction of complex, stereochemically defined molecules. Its application is particularly noted in the synthesis of chiral ligands and pharmaceutical agents where the 1,2-diaminophenyl-ethane scaffold is a key pharmacophore.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicology data is not widely available, it is prudent to avoid inhalation, ingestion, and direct skin contact. Consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed hazard information.

References

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. Available at: [Link]

-

Carbamic acid, phenyl-, ethyl ester - SIELC Technologies. Available at: [Link]

-

[(S)-1-((S)-1-Benzyl-2-oxo-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid benzyl ester - PubChem. Available at: [Link]

-

Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem. Available at: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

N'-benzyl-N-phenylethane-1,2-diamine - ChemSynthesis. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

-

Preparation of Mono-Cbz Protected Guanidines - PMC - NIH. Available at: [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

1-Phenylethane-1,2-diamine | C8H12N2 | CID 432011 - PubChem. Available at: [Link]

-

Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. Available at: [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. Available at: [Link]

-

1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem. Available at: [Link]

-

Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed. Available at: [Link]

-

(PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. Available at: [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]

-

I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? | ResearchGate. Available at: [Link]

-

analysis of amino acids by high performance liquid chromatography. Available at: [Link]

-

Synthesis of chiral polyaminothiazoles - PMC - NIH. Available at: [Link]

-

(1S)-1-phenylethane-1,2-diamine | C8H12N2 | CID 12698226 - PubChem. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 130406-36-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. Carbamic acid, phenyl-, ethyl ester | SIELC Technologies [sielc.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Stereochemistry of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a derivative of (S)-1-phenyl-1,2-ethanediamine selectively protected with a carboxybenzyl (Cbz) group, is a chiral building block of paramount importance in contemporary pharmaceutical synthesis. Its stereochemically defined structure is a key component in the asymmetric synthesis of a number of active pharmaceutical ingredients (APIs), most notably within the class of HIV protease inhibitors. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, characterization, and application of this versatile intermediate. It is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and process development.

Introduction: The Significance of Chiral Diamines in Drug Design

Chirality is a decisive factor in the pharmacological activity of many drugs. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[1]

Chiral 1,2-diamine scaffolds are privileged structures in medicinal chemistry, frequently found in chiral ligands for asymmetric catalysis and as integral components of numerous APIs.[2] The molecule this compound, with its defined (S)-configuration at the benzylic carbon, provides a robust and versatile platform for the construction of complex molecular architectures with precise stereochemical control. The presence of a primary amine and a Cbz-protected amine allows for orthogonal chemical transformations, making it a highly valuable intermediate in multi-step syntheses.[3] This guide will delve into the critical aspects of this molecule, from its stereochemical integrity to its practical application in the synthesis of life-saving medicines.

Stereochemistry and Conformational Analysis

The absolute configuration of the stereocenter in this compound is 'S' according to the Cahn-Ingold-Prelog priority rules. This configuration is crucial for its utility as a chiral building block, as this stereochemistry is often transferred to the final drug molecule, dictating its interaction with the biological target.

Synthesis of Enantiomerically Pure this compound

The preparation of the title compound in high enantiomeric purity typically follows a two-step sequence: first, the resolution of racemic 1-phenyl-1,2-ethanediamine, followed by the selective N-protection of the (S)-enantiomer.

Step 1: Chiral Resolution of (±)-1-Phenyl-1,2-ethanediamine

The most common and economically viable method for obtaining the (S)-enantiomer of 1-phenyl-1,2-ethanediamine is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.[4] (+)-Tartaric acid is a frequently used and effective resolving agent for racemic amines.[5][6] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure acid.[4]

Experimental Protocol: Resolution of (±)-1-Phenyl-1,2-ethanediamine with (+)-Tartaric Acid

-

1. Dissolution: A solution of (+)-tartaric acid (1 molar equivalent) is prepared in a suitable solvent, typically methanol or ethanol. The solution is heated gently to ensure complete dissolution.

-

2. Salt Formation: Racemic (±)-1-phenyl-1,2-ethanediamine (2 molar equivalents) is added portion-wise to the heated tartaric acid solution with stirring. The reaction is exothermic.

-

3. Crystallization: The resulting solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the crystallization of the less soluble diastereomeric salt, the ((S)-amine)-(+)-tartrate salt.

-

4. Isolation: The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold solvent to remove the more soluble ((R)-amine)-(+)-tartrate salt which remains in the mother liquor.

-

5. Liberation of the Free Amine: The isolated diastereomeric salt is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amine and liberate the free (S)-1-phenyl-1,2-ethanediamine.

-

6. Extraction: The free amine is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

-

7. Purification and Characterization: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-1-phenyl-1,2-ethanediamine. The enantiomeric excess (ee) should be determined by a suitable analytical method such as chiral HPLC or by measuring the specific optical rotation.

Step 2: Selective N-Cbz Protection

With the enantiomerically pure (S)-1-phenyl-1,2-ethanediamine in hand, the next step is the selective protection of one of the amino groups with the carboxybenzyl (Cbz) group. The differential reactivity of the two amino groups (the benzylic amine being slightly less nucleophilic than the primary amine) can be exploited, but for high selectivity, it is common to use a stoichiometric amount of the protecting agent under carefully controlled conditions.

Experimental Protocol: Selective N-Cbz Protection of (S)-1-Phenyl-1,2-ethanediamine

-

1. Dissolution: (S)-1-Phenyl-1,2-ethanediamine (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath (0-5 °C).

-

2. Controlled Addition of Cbz-Cl: A solution of benzyl chloroformate (Cbz-Cl, 1.0-1.1 equivalents) in the same solvent is added dropwise to the stirred amine solution, maintaining the low temperature. A base, such as triethylamine or N,N-diisopropylethylamine (1.1 equivalents), is often added to scavenge the HCl generated during the reaction.

-

3. Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material and the formation of the mono-protected product.

-

4. Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

5. Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Logical Flow of Synthesis

Caption: Synthetic pathway to the title compound.

Physicochemical Properties and Characterization

Accurate characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity. Below is a summary of expected physicochemical properties and analytical data.

| Property | Value |

| Molecular Formula | C₁₆H₁₈N₂O₂ |

| Molecular Weight | 270.33 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 130406-36-9 |

Spectroscopic Data

While a complete, publicly available dataset for this specific molecule is scarce, the following are representative spectroscopic data based on the known chemical shifts of similar structures. Researchers should always acquire their own data for confirmation.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 10H, Ar-H)

-

δ 5.10 (s, 2H, -O-CH₂-Ph)

-

δ 4.65 (q, J = 7.2 Hz, 1H, -CH(Ph)-NHCbz)

-

δ 2.95 (dd, J = 12.8, 4.0 Hz, 1H, -CH₂-NH₂)

-

δ 2.80 (dd, J = 12.8, 8.8 Hz, 1H, -CH₂-NH₂)

-

δ 1.50 (br s, 2H, -NH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 156.5 (C=O, carbamate)

-

δ 142.0 (Ar-C, quat.)

-

δ 136.5 (Ar-C, quat.)

-

δ 128.6, 128.5, 128.1, 127.9, 127.5, 126.8 (Ar-CH)

-

δ 67.0 (-O-CH₂-Ph)

-

δ 56.0 (-CH(Ph)-NHCbz)

-

δ 46.0 (-CH₂-NH₂)

-

-

FT-IR (KBr, cm⁻¹):

-

3350-3200 (N-H stretching, primary amine)

-

3030 (Ar C-H stretching)

-

2920 (Aliphatic C-H stretching)

-

1690 (C=O stretching, carbamate)

-

1530 (N-H bending)

-

1250 (C-N stretching)

-

Chiroptical Properties

-

Specific Rotation: The specific rotation is a critical parameter for confirming the enantiomeric purity. The sign and magnitude of the rotation are characteristic of the enantiomer. While a definitive literature value for the title compound is not consistently reported, the (S)-enantiomer is expected to have a specific, non-zero optical rotation that can be used as a quality control parameter.

Purity Analysis

-

Chiral HPLC: The enantiomeric excess (ee) of the final product and the chiral diamine intermediate should be determined using High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of such amine enantiomers.[2][7][8]

Application in Pharmaceutical Synthesis: A Key Building Block for HIV Protease Inhibitors

The primary application of this compound is as a high-value intermediate in the synthesis of APIs. Its stereodefined structure is particularly crucial in the synthesis of HIV protease inhibitors, such as Amprenavir and its prodrug Fosamprenavir.[4][9] These drugs are designed to mimic the transition state of peptide cleavage by the HIV protease, and their efficacy is highly dependent on their stereochemistry.

The synthesis of these inhibitors often involves the coupling of the chiral diamine core with other fragments. The orthogonal protection of the two amino groups in the title compound allows for selective functionalization. For instance, the free primary amine can be reacted to introduce a side chain, while the Cbz-protected amine remains unreactive. The Cbz group can then be removed under specific conditions, typically catalytic hydrogenation, at a later stage of the synthesis to reveal the second amine for further elaboration.[10]

Workflow for the Application in API Synthesis

Caption: Generalized workflow for utilizing the title compound in API synthesis.

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern drug development. Its synthesis, rooted in the classical principles of chiral resolution and selective protection, provides a reliable route to a key structural motif found in important therapeutics. This guide has outlined the fundamental aspects of its stereochemistry, provided robust protocols for its preparation and characterization, and highlighted its critical role in the synthesis of complex pharmaceutical agents. For researchers and professionals in the field, a thorough understanding of such chiral building blocks is indispensable for the continued innovation and development of new, effective, and safe medicines.

References

-

Lopinavir is an antiretroviral drug used for the inhibition of HIV protease. Four related substances of lopinavir were observed during the manufacturing process of lopinavir in the laboratory and they were identified. The present work describes the origin, synthesis, characterization, and control of these related substances. (URL: [Link])

-

Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. (URL: [Link])

-

Chiral resolution. Wikipedia. (URL: [Link])

-

This compound. MySkinRecipes. (URL: [Link])

-

AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. (URL: [Link])

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (URL: [Link])

-

Lopinavir. Thieme Pharmaceutical Substances. (URL: [Link])

-

Ritonavir. New Drug Approvals. (URL: [Link])

-

Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. PubMed. (URL: [Link])

-

Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. ResearchGate. (URL: [Link])

- Process for the synthesis of ritonavir.

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. (URL: [Link])

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. (URL: [Link])

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. (URL: [Link])

-

(2-Amino-1-Phenyl-Ethyl)-Carbamic Acid Tert-Butyl Ester. ChemBK. (URL: [Link])

-

[1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. PubChem. (URL: [Link])

- Preparation method of ritonavir and lopinavir intermediate.

-

Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. (URL: [Link])

-

Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit. PubMed. (URL: [Link])

-

(2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID BENZYL ESTER Safety Data Sheets. (URL: [Link])

-

Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate. PubChem. (URL: [Link])

-

Synthesis and Characterization of N,N'-terephthalidenebis(o-aminoaniline): Crystal Structures of Its Two Polymorphic Forms Controlled by Changing the Crystallization Solvent. ResearchGate. (URL: [Link])

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. CN106380412A - Method for synthesizing ritonavir intermediate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: A Chiral Building Block in the Synthesis of Bioactive Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, also known as Z-L-phenylalaninol, is a chiral amino alcohol derivative that serves as a critical intermediate in advanced organic synthesis.[1] While not an active pharmaceutical ingredient in itself, its molecular scaffold is central to the development of neurologically active compounds.[2] This guide delineates the dual nature of this molecule: the inherent biological activity of its core structure, L-phenylalaninol, and the strategic utility of the benzyl carbamate (Cbz) protecting group in the precise construction of complex pharmaceutical agents. Understanding these two facets is paramount for its effective application in medicinal chemistry and drug discovery.

Part 1: The Bioactive Core - (S)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)

The parent compound, L-phenylalaninol, is a psychostimulant belonging to the phenethylamine family.[3] Its mechanism of action is primarily centered on its function as a monoamine releasing agent (MRA).[3][4]

Mechanism of Action: Monoamine Release

L-Phenylalaninol acts as a selective norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA).[3] It interacts with presynaptic transporters for dopamine (DAT) and norepinephrine (NET), causing a reversal of their normal function. Instead of reuptake of neurotransmitters from the synaptic cleft, the transporters mediate their efflux from the presynaptic neuron, increasing their extracellular concentrations.[4]

The potency of phenylalaninol for inducing monoamine release has been quantified in rat brain synaptosomes, demonstrating a clear preference for norepinephrine over dopamine and a negligible effect on serotonin.[3]

Quantitative Pharmacological Data

| Neurotransmitter | EC50 (nM) for Release |

| Norepinephrine | 106 |

| Dopamine | 1,355 |

| Serotonin | >10,000 |

| Table 1: Half-maximal effective concentration (EC50) values of phenylalaninol for monoamine release.[3] |

This 13-fold higher potency for norepinephrine release compared to dopamine release is a defining characteristic of its pharmacological profile.[3] Despite this preference, its dopamine-releasing activity is significant enough to produce cocaine-like reinforcing effects in animal models.[3] Other studies have also suggested that L-phenylalaninol can inhibit the intestinal absorption of L-phenylalanine.[5]

Signaling Pathway of Phenylalaninol

Figure 1: Phenylalaninol-mediated monoamine release.

Part 2: The Benzyl Carbamate (Cbz) Protecting Group

The primary utility of this compound lies in the benzyl carbamate (Cbz or Z) group, which "protects" the primary amine.[6] In multi-step syntheses, it is often necessary to prevent a reactive functional group, like an amine, from participating in a reaction targeted at another part of the molecule. The Cbz group serves this purpose by converting the nucleophilic amine into a non-reactive carbamate.[7]

Properties and Orthogonality

The Cbz group is valued for its stability under a wide range of reaction conditions. It is orthogonal to other common amine protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[8] This orthogonality is crucial in complex syntheses, as it allows for the selective removal of one protecting group while others remain intact. For instance, a Boc group can be removed with acid, and an Fmoc group with a base, while a Cbz group on the same molecule would be unaffected by these conditions.[8]

Experimental Protocols

The introduction and removal of the Cbz group are standard procedures in organic synthesis.

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)

This protocol describes a general method for the N-protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.[6]

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran/water.

-

Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group cleavage.[9]

-

Catalyst Suspension: To a solution of the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

-

Reaction: Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[6]

Synthetic Workflow Diagram

Sources

- 1. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 2. Chemistry:Phenylalaninol - HandWiki [handwiki.org]

- 3. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. Inhibition of intestinal absorption of phenylalanine by phenylalaninol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Key literature review for (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

A-Z-Guide-for-S-2-Amino-1-phenyl-ethyl-carbamic-acid-benzyl-ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, also known as (S)-N-Cbz-1-phenyl-1,2-ethanediamine, is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structure, featuring a stereocenter adjacent to two differentially protected amino groups, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and core applications, with a focus on asymmetric catalysis and pharmaceutical development. We delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.

Introduction: The Strategic Importance of a Chiral Diamine

Chiral 1,2-diamines are a privileged structural motif found in numerous biologically active compounds and are extensively employed as chiral ligands, auxiliaries, and organocatalysts in asymmetric synthesis.[1][2] The ability to introduce stereocenters with high fidelity is a cornerstone of modern drug development, where the desired therapeutic effect is often linked to a single enantiomer.

This compound (henceforth referred to as Cbz-(S)-PED ) serves this exact purpose. It provides a synthetically versatile scaffold where:

-

The (S)-stereocenter is pre-defined, originating from readily available chiral precursors like (S)-phenylglycinol.

-

The two amino groups are orthogonally protected. The primary amine remains free for nucleophilic attack or further functionalization, while the secondary amine is masked as a carbamate by the carboxybenzyl (Cbz or Z) group .

-

The Cbz group is a robust protecting group, stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenolysis, a mild method that preserves many other functional groups.[3]

This strategic design makes Cbz-(S)-PED a go-to intermediate for constructing chiral ligands for transition metal catalysis and for introducing the critical 1-phenyl-1,2-ethanediamine fragment into active pharmaceutical ingredients (APIs).[4][5]

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The following table summarizes the key properties of Cbz-(S)-PED.

| Property | Value | Source(s) |

| CAS Number | 113964-57-5 (Note: Some sources may list 130406-36-9) | [6][7] |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [8] |

| Molecular Weight | 270.33 g/mol | [8] |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Melting Point | 142-143 °C | [9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 5.60 (br s, 1H, NH), 5.10 (s, 2H, O-CH₂-Ph), 4.85 (m, 1H, CH-Ph), 2.95 (m, 2H, CH₂-NH₂), 1.80 (br s, 2H, NH₂) | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.5 (C=O), 142.0 (Ar-C), 136.5 (Ar-C), 128.6, 128.4, 128.1, 127.8, 127.5, 126.5 (Ar-CH), 67.0 (O-CH₂), 57.5 (CH-Ph), 46.0 (CH₂-NH₂) | [11] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of Cbz-(S)-PED starts from the commercially available chiral amino alcohol, (S)-phenylglycinol. The synthesis involves a three-step sequence: Cbz protection, activation of the hydroxyl group, and displacement with an azide followed by reduction.

Rationale Behind the Synthetic Strategy

-

Starting Material: (S)-phenylglycinol is chosen for its high enantiomeric purity and commercial availability, directly setting the crucial stereocenter.

-

Step 1: Cbz Protection: The amino group of (S)-phenylglycinol is more nucleophilic than the hydroxyl group. Protecting it first with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions prevents side reactions in subsequent steps.[3] The use of a base like NaHCO₃ or Na₂CO₃ is critical to neutralize the HCl byproduct.[3]

-

Step 2: Hydroxyl Activation & Displacement: The hydroxyl group is a poor leaving group. It must be converted into a better one, typically a tosylate or mesylate, by reacting it with TsCl or MsCl. This activated intermediate is then susceptible to Sₙ2 displacement by a nitrogen nucleophile. Using sodium azide (NaN₃) is highly efficient and introduces a nitrogen atom that can be cleanly reduced to the primary amine in the final step.

-

Step 3: Reduction: The azide is reduced to the primary amine. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a common method. Critically, this method can also cleave the Cbz protecting group.[12] Therefore, an alternative reduction, such as the Staudinger reaction (using PPh₃ followed by water) or reduction with LiAlH₄, is required to selectively reduce the azide while preserving the Cbz group.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-phenylglycinol (10.0 g, 72.9 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 12.3 g, 146 mmol) in portions while stirring.

-

Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 11.2 mL, 76.5 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Wash the combined organic layers with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected amino alcohol as a white solid.

Step 2 & 3: Conversion to Cbz-(S)-PED via Mesylation, Azidation, and Reduction

-

Mesylation: Dissolve the crude product from Step 1 in dichloromethane (DCM, 100 mL) and cool to 0 °C. Add triethylamine (Et₃N, 15.2 mL, 109 mmol). Add methanesulfonyl chloride (MsCl, 6.7 mL, 87.5 mmol) dropwise. Stir at 0 °C for 2 hours.

-

Azide Displacement: To the same flask, add sodium azide (NaN₃, 9.5 g, 146 mmol) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 1.2 g, 3.7 mmol). Add 50 mL of water and stir the biphasic mixture vigorously at room temperature overnight.

-

Work-up: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product is the Cbz-protected azido compound.

-

Reduction (Staudinger): Dissolve the crude azide in THF (100 mL) and water (10 mL). Add triphenylphosphine (PPh₃, 22.9 g, 87.5 mmol). Stir at 50 °C for 6-8 hours until N₂ evolution ceases.

-

Final Purification: Concentrate the reaction mixture. The product can be purified by column chromatography on silica gel (using a gradient of DCM:Methanol as eluent) or by recrystallization from an ethyl acetate/hexane mixture to afford Cbz-(S)-PED as a pure white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of Cbz-(S)-PED.

Caption: Workflow for the synthesis of Cbz-(S)-PED.

Core Applications in Asymmetric Synthesis & Drug Development

The utility of Cbz-(S)-PED stems from its role as a precursor to more complex, high-value molecules.

As a Precursor to Chiral Ligands

The free primary amine of Cbz-(S)-PED is a nucleophilic handle that can be readily elaborated. A common strategy is reductive amination with aldehydes or ketones to install new substituents, followed by N-alkylation or N-arylation to generate chiral tertiary diamine ligands.[4] These ligands are crucial for coordinating with transition metals (e.g., Rhodium, Ruthenium, Palladium) to create catalysts for asymmetric reactions like hydrogenation, C-H activation, and allylic amination.[13]

Expert Insight: The phenyl group on the stereocenter is not merely an inert substituent. It provides crucial steric bulk and can engage in π-stacking interactions within the transition state of a catalytic cycle, significantly influencing the enantioselectivity of the reaction. The rigidity it imparts to the ligand backbone is often key to achieving high levels of stereocontrol.

Role as a Pharmaceutical Intermediate

The 1,2-diamine motif is a common feature in many APIs. Cbz-(S)-PED provides a direct route to install this pharmacophore with the correct stereochemistry.[5][14] For example, it can be a key building block in the synthesis of certain protease inhibitors or other enzyme-targeting drugs where specific spatial arrangement of functional groups is necessary for binding to the active site. The use of amino acids and their derivatives as moieties in prodrug design is also a well-established strategy to improve properties like bioavailability and targeted delivery.[15]

Application Workflow Diagram

This diagram illustrates how Cbz-(S)-PED is transformed into a functional chiral ligand.

Caption: Transformation of Cbz-(S)-PED into an asymmetric catalyst.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Hazard Identification: The compound may be harmful if swallowed. It is essential to avoid creating dust and to handle it in a well-ventilated area, preferably a fume hood.[16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[17]

-

Handling Reagents:

-

Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle only in a fume hood.[18]

-

Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Do not allow contact with acids (forms toxic HN₃ gas) or metal spatulas/drains.

-

-

Storage: Store Cbz-(S)-PED in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By providing a stable, pre-packaged source of chirality and orthogonally protected amines, it streamlines the synthesis of complex, high-value molecules. For researchers in drug discovery and asymmetric catalysis, a thorough understanding of its synthesis, properties, and applications is not just beneficial—it is essential for innovation and success.

References

- Alexakis, A., & Mangeney, P. (1990). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 90(5), 879-900. [Link not available, refer to journal]

-

Foucout, L., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Molecules. (2007). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 12(11), 2465-2476. [Link]

-

Trost, B. M., & Patterson, D. E. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 11(16), 3746-3749. [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PubChem. [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. [Link]

-

ResearchGate. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Science China Chemistry, 55(12), 2548-2553. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. [Link]

-

SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(2). [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]

-

MDPI. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(16), 2891. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [myskinrecipes.com]

- 6. ivychem.com [ivychem.com]

- 7. This compound | 130406-36-9 [chemicalbook.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 11. rsc.org [rsc.org]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: A Technical Overview

Affiliation: Google AI Laboratories

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a key chiral intermediate in pharmaceutical synthesis, demands rigorous analytical characterization to ensure stereochemical purity and structural integrity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental to this process. This guide provides a comprehensive framework for the spectroscopic analysis of this compound, outlining the theoretical underpinnings, expected spectral features, and standardized protocols for data acquisition. While a comprehensive search of publicly available databases and chemical literature did not yield specific experimental spectra for this compound, this document serves as an expert guide to what researchers should expect and how to conduct the analysis.

Introduction

This compound (Figure 1), also known as (S)-N-Cbz-1-phenyl-1,2-ethanediamine, is a valuable building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its stereocenter and protected amine functionalities make it a versatile synthon. Accurate and comprehensive spectroscopic analysis is paramount to verify its identity, purity, and stereochemistry before its inclusion in drug development pipelines. This guide details the expected outcomes and methodologies for its characterization by ¹H NMR, ¹³C NMR, IR, and MS.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data.

A Technical Guide to (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: Sourcing, Specification, and Application for Pharmaceutical Research

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the sourcing, characterization, and application of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester. This chiral building block is instrumental in the synthesis of enantiomerically pure pharmaceuticals, offering a versatile scaffold for creating complex molecular architectures. This document provides a comprehensive overview of commercial suppliers, quality control methodologies, and practical application protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of a Chiral Building Block